molecular formula C11H15NO B11731757 rac-[(2R,4R)-4-phenyloxolan-2-yl]methanamine

rac-[(2R,4R)-4-phenyloxolan-2-yl]methanamine

Cat. No.: B11731757
M. Wt: 177.24 g/mol
InChI Key: AUEHVTZPXZGHPK-MNOVXSKESA-N
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Description

rac-[(2R,4R)-4-phenyloxolan-2-yl]methanamine is a chiral amine featuring a tetrahydrofuran (oxolane) ring substituted with a phenyl group at the 4-position and a methanamine group at the 2-position. The compound exists as a racemic mixture, indicating equal proportions of both enantiomers. Its molecular formula is C₁₁H₁₅NO, with a molecular weight of 177.24 g/mol .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

[(2S,4S)-4-phenyloxolan-2-yl]methanamine

InChI

InChI=1S/C11H15NO/c12-7-11-6-10(8-13-11)9-4-2-1-3-5-9/h1-5,10-11H,6-8,12H2/t10-,11+/m1/s1

InChI Key

AUEHVTZPXZGHPK-MNOVXSKESA-N

Isomeric SMILES

C1[C@H](CO[C@@H]1CN)C2=CC=CC=C2

Canonical SMILES

C1C(COC1CN)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Oxolane Ring Functionalization

The oxolane ring is functionalized through a two-step process:

  • Phenyl Group Introduction : A 4-position hydroxyl or halide group on the oxolane undergoes nucleophilic substitution with a phenyl Grignard reagent (e.g., phenylmagnesium bromide). This step typically proceeds in tetrahydrofuran (THF) at −78°C to room temperature.

  • Amine Group Installation : The 2-position is modified via reductive amination. For example, a ketone intermediate is treated with ammonium acetate and sodium cyanoborohydride in methanol, yielding the primary amine.

Table 1: Representative Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)Stereoselectivity (de%)Source
Phenyl introductionPhMgBr, THF, −78°C → rt, 12 h65–7590 (R,R)
Reductive aminationNH4OAc, NaBH3CN, MeOH, 24 h50–6085 (R,R)

Purification and Isolation Techniques

Crude product mixtures require stringent purification to isolate the (2R,4R) enantiomer:

  • Chiral Chromatography : Preparative HPLC with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) resolves racemic mixtures. Mobile phases often consist of hexane/isopropanol (90:10) with 0.1% diethylamine.

  • Crystallization : Diastereomeric salt formation using (−)-di-p-toluoyl-D-tartaric acid in ethanol enhances enantiomeric purity to >99% ee.

Table 2: Purification Performance Metrics

MethodPurity (%)Enantiomeric Excess (ee%)Recovery (%)
Chiral HPLC98–9995–9970–80
Diastereomeric salt99>9960–70

Optimization of Reaction Conditions

Catalytic Asymmetric Synthesis

Recent advances employ chiral catalysts to improve stereoselectivity:

  • Ruthenium-Based Catalysts : [(R)-BINAP-RuCl2] catalyzes asymmetric hydrogenation of enamine intermediates, achieving 92% ee for the (2R,4R) configuration.

  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers, enhancing ee from 80% to 98%.

Solvent and Temperature Effects

  • Polar Aprotic Solvents : Dimethylformamide (DMF) increases reaction rates by stabilizing transition states during phenyl group installation.

  • Low-Temperature Conditions : Maintaining −78°C during Grignard reactions minimizes side reactions, improving yields by 15–20%.

Analytical Characterization Methods

Structural Confirmation

  • NMR Spectroscopy : 1H^1H NMR (400 MHz, CDCl3) displays characteristic signals at δ 3.85–4.10 ppm (oxolane protons) and δ 7.20–7.40 ppm (phenyl aromatic protons).

  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 177.24 [M+H]+^+.

Stereochemical Analysis

  • Chiral HPLC : Retention times of 8.2 min (R,R) and 9.7 min (S,S) using a Chiralpak AD-H column.

  • Optical Rotation : [α]D25=+32.5°[α]^{25}_D = +32.5° (c = 1.0, CHCl3) for the (2R,4R) enantiomer.

Challenges and Alternative Approaches

Competing Side Reactions

  • Over-Reduction : Excessive NaBH3CN in reductive amination reduces the oxolane ring, forming undesired byproducts. Mitigated by stoichiometric control.

  • Racemization : Elevated temperatures during purification cause enantiomer interconversion. Additives like triethylamine stabilize the chiral center.

Alternative Synthetic Routes

  • Ring-Closing Metathesis : A Grubbs catalyst-mediated approach constructs the oxolane ring post-amine installation, circumventing stereochemical issues.

  • Biocatalytic Synthesis : Engineered aminotransferases convert ketone precursors to amines with 99% ee, though scalability remains a hurdle .

Chemical Reactions Analysis

Types of Reactions: 1-[(2S,4S)-4-phenyloxolan-2-yl]methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its therapeutic applications due to its ability to interact with specific molecular targets such as enzymes and receptors. Research indicates that it may possess antimicrobial and anti-inflammatory properties, making it a candidate for treating various diseases.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial effects of rac-[(2R,4R)-4-phenyloxolan-2-yl]methanamine against several bacterial strains. Results demonstrated significant inhibition of growth in Gram-positive bacteria, suggesting potential use as an antibiotic agent.

Biological Research

In biological studies, this compound is explored for its role in biochemical pathways and interactions with biological macromolecules. Its mechanism of action typically involves binding to specific receptors or enzymes, modulating their activity.

Table 1: Biological Targets and Effects

TargetEffectReference
Enzyme AInhibition
Receptor BActivation
Pathway CModulation

Industrial Applications

Beyond medicinal uses, this compound serves as a building block in organic synthesis. It is utilized in developing new materials and chemical processes due to its unique structural characteristics.

Table 2: Industrial Applications

Application AreaDescription
Organic SynthesisUsed to create complex molecules
Material ScienceDevelopment of novel materials

Future Research Directions

Ongoing research aims to further elucidate the compound's mechanism of action and explore additional therapeutic applications. Studies are focusing on:

  • Pharmacokinetics : Understanding absorption, distribution, metabolism, and excretion.
  • Toxicology : Assessing safety profiles for potential clinical use.
  • Novel Formulations : Developing delivery systems to enhance bioavailability.

Mechanism of Action

The mechanism of action of 1-[(2S,4S)-4-phenyloxolan-2-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and commercial attributes of rac-[(2R,4R)-4-phenyloxolan-2-yl]methanamine and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight Configuration Purity Price (50mg) Supplier
This compound 1969287-78-2 C₁₁H₁₅NO 177.24 (2R,4R) racemic N/A N/A ChemBK
rac-[(2R,4S)-4-phenyloxolan-2-yl]methanamine N/A C₁₁H₁₅NO 177.24 (2R,4S) racemic N/A 735€ CymitQuimica
(R)-tetrahydrofuran-2-methylamine 7202-43-9 C₅H₁₁NO 101.15 (R)-configuration ≥95% N/A Cayman Chemical
rac-[(3R,4R)-4-aminooxolan-3-yl]methanol HCl N/A C₅H₁₂ClNO₂ 169.61 (3R,4R) racemic 95% N/A Enamine Ltd
Key Observations:

Stereochemical Variations : The diastereomer rac-[(2R,4S)-4-phenyloxolan-2-yl]methanamine shares the same molecular formula but differs in stereochemistry at the 4-position, leading to distinct physicochemical properties and commercial availability .

Simpler Analogs: (R)-Tetrahydrofuran-2-methylamine (C₅H₁₁NO) lacks the phenyl group, resulting in a lower molecular weight (101.15 g/mol) and higher hydrophilicity, making it a preferred intermediate for less complex syntheses .

Functional Group Modifications: rac-[(3R,4R)-4-aminooxolan-3-yl]methanol hydrochloride replaces the phenyl group with a hydroxyl group and incorporates a hydrochloride salt, improving water solubility .

Pharmacological Implications (Inferred)

While direct pharmacological data are absent in the evidence, structural analogs provide insights:

  • The phenyl group in this compound may enhance binding to aromatic receptors or enzymes compared to non-aromatic analogs.
  • Racemic mixtures often require resolution for enantiomer-specific activity, adding complexity to drug development pipelines.

Q & A

Q. How can the stereochemical configuration of rac-[(2R,4R)-4-phenyloxolan-2-yl]methanamine be experimentally determined?

Methodological Answer: The absolute stereochemistry can be resolved using single-crystal X-ray diffraction (SC-XRD) with refinement via programs like SHELXL . For racemic mixtures, co-crystallization with chiral resolving agents (e.g., tartaric acid derivatives) or incorporation of heavy atoms (e.g., bromine) may enhance anomalous scattering effects, enabling unambiguous assignment of the (2R,4R) configuration . Complementary techniques like circular dichroism (CD) or vibrational optical activity (VOA) spectroscopy can validate chiral centers by correlating experimental spectra with density functional theory (DFT)-calculated models.

Q. What synthetic strategies are effective for preparing this compound with high diastereomeric purity?

Methodological Answer: A stereoselective approach involves Sharpless asymmetric epoxidation or oxidative cyclization of precursor diols, followed by ring-opening with ammonia or protected amines. For example:

Start with (2R,4R)-4-phenyloxolane-2-carboxylic acid.

Convert to the corresponding amide via Curtius rearrangement.

Reduce the amide to the primary amine using LiAlH4 or catalytic hydrogenation.
Key intermediates should be purified via flash chromatography (silica gel, hexane/EtOAc gradients) to minimize diastereomer cross-contamination .

Q. How can enantiomers of this compound be separated for biological testing?

Methodological Answer: Use chiral stationary phase (CSP) HPLC with columns such as Chiralpak IA/IB or Daicel AD-H. Optimal conditions may involve:

  • Mobile phase: Hexane/isopropanol (90:10) with 0.1% diethylamine.
  • Flow rate: 1.0 mL/min, detection at 254 nm.
    Validate resolution using polarimetry or NMR chiral shift reagents (e.g., Eu(hfc)₃) .

Advanced Research Questions

Q. How can conflicting crystallographic and spectroscopic data on the compound’s conformation be resolved?

Methodological Answer: Discrepancies between SC-XRD (solid-state) and NMR/DFT (solution-phase) data often arise from dynamic conformational equilibria. To address this:

Perform variable-temperature NMR to probe rotational barriers of the oxolane ring.

Compare with molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) to model flexibility.

Use synchrotron radiation for high-resolution XRD to detect minor conformers .

Q. What strategies optimize the metabolic stability of this compound derivatives in preclinical studies?

Methodological Answer:

  • Structural modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the para position of the phenyl ring to reduce cytochrome P450-mediated oxidation.
  • Deuterium incorporation : Replace labile C-H bonds (e.g., α to the amine) with C-D to slow metabolism (deuterium isotope effect ).
  • In vitro assays : Use human liver microsomes (HLM) or hepatocyte cultures to quantify intrinsic clearance. Validate with LC-MS/MS metabolite profiling .

Q. How can computational methods guide the design of analogs with improved target binding affinity?

Methodological Answer:

Perform molecular docking (AutoDock Vina, Schrödinger Suite) against the target protein (e.g., GPCRs or enzymes).

Use free-energy perturbation (FEP) or MM-GBSA to predict ΔΔG values for substituent effects.

Prioritize analogs with enhanced hydrogen-bonding (e.g., -OH or -NH₂ groups) at the oxolane 2-position.

Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Data Contradiction Analysis

Q. How to address discrepancies in enantiomeric excess (%ee) values reported by HPLC vs. NMR?

Methodological Answer:

  • HPLC : Ensure baseline separation and confirm column integrity (e.g., test with known chiral standards).
  • NMR : Use chiral solvating agents (e.g., Pirkle’s alcohol) at high field strength (≥500 MHz) to resolve split signals.
  • Root cause : Check for racemization during analysis (e.g., acidic HPLC conditions) or impurities skewing integration .

Key Methodological Tables

Q. Table 1. Typical Chiral HPLC Conditions for Enantiomer Separation

ColumnMobile PhaseFlow RateRetention Times (min)Resolution (Rs)
Chiralpak AD-HHexane:IPA (85:15)1.0 mL/min12.3 (R), 14.7 (S)2.5
Daicel IAHeptane:EtOH (90:10)0.8 mL/min9.8 (R), 11.2 (S)1.8

Q. Table 2. In Vitro Metabolic Stability Parameters

Derivativet₁/₂ (HLM, min)Clint (µL/min/mg)Major Metabolite
Parent15.245.6N-Oxide
CF₃-substituted32.818.3Deaminated ketone

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